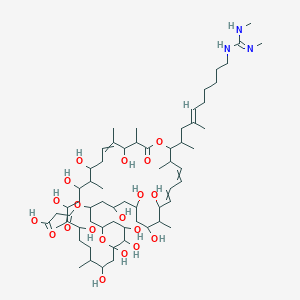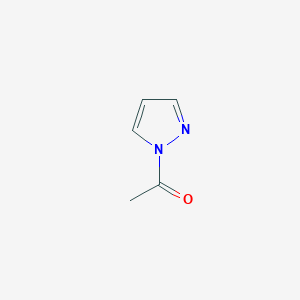
1-(1H-Pyrazol-1-yl)ethanone
Descripción general
Descripción
“1-(1H-Pyrazol-1-yl)ethanone” is a chemical compound with the molecular formula C5H6N2O . It is also known as "1-acetyl-1H-pyrazole" .
Synthesis Analysis
Pyrazole derivatives, including “1-(1H-Pyrazol-1-yl)ethanone”, have been synthesized through various methods. One such method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, yield the desired pyrazoles . Another approach involves the design and synthesis of compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons .Molecular Structure Analysis
The molecular structure of “1-(1H-Pyrazol-1-yl)ethanone” has been analyzed in various studies. The compound has a molecular weight of 110.1139 and its IUPAC Standard InChI is "InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3, (H,6,7)" .Chemical Reactions Analysis
While specific chemical reactions involving “1-(1H-Pyrazol-1-yl)ethanone” are not detailed in the retrieved papers, pyrazole derivatives have been noted for their broad range of chemical and biological properties .Physical And Chemical Properties Analysis
“1-(1H-Pyrazol-1-yl)ethanone” has a molecular weight of 110.12 . Its IUPAC name is “1-acetyl-1H-pyrazole” and its InChI code is "1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3" .Aplicaciones Científicas De Investigación
Anticancer Agents
Compounds containing 1-(1H-Pyrazol-1-yl)ethanone have been evaluated for their potential as anticancer agents. Specifically, they have been studied as tubulin polymerization inhibitors, which is a promising approach in cancer therapy because tubulin is a key protein involved in cell division. Inhibiting tubulin polymerization can prevent cancer cells from multiplying .
Antimicrobial Potential
Derivatives of 1-(1H-Pyrazol-1-yl)ethanone have shown good antimicrobial potential. This suggests that these compounds could be used in the development of new antimicrobial drugs to treat various bacterial infections .
Fungicidal Activity
Some synthesized compounds related to 1-(1H-Pyrazol-1-yl)ethanone have been observed to possess moderate potency against black mold, indicating potential fungicidal applications .
Direcciones Futuras
The future directions for research on “1-(1H-Pyrazol-1-yl)ethanone” and related compounds could involve further exploration of their pharmacological properties , potential as CCR1 antagonists , and their synthesis methods . Additionally, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Mecanismo De Acción
Target of Action
Compounds containing a pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the pyrazole moiety is an important synthon in the development of new drugs . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole-containing compounds, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s molecular weight (11011400), density (114g/cm3), and boiling point (1979ºC at 760mmHg) have been reported . These properties could influence the compound’s bioavailability.
Result of Action
The broad range of biological activities associated with pyrazole-containing compounds suggests that the compound could have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFTUYZICNEFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338470 | |
| Record name | 1-(1H-Pyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazol-1-yl)ethanone | |
CAS RN |
10199-64-1 | |
| Record name | 1-(1H-Pyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10199-64-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the 2,4-dichlorophenoxy and 1H-pyrazole groups in 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone?
A1: The 2,4-dichlorophenoxy and 1H-pyrazole groups in this molecule are not coplanar. Instead, they adopt a dihedral angle of 64.17° relative to each other. [] This non-planar conformation could influence the molecule's interactions with other molecules and its overall chemical behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




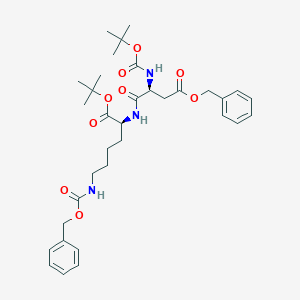
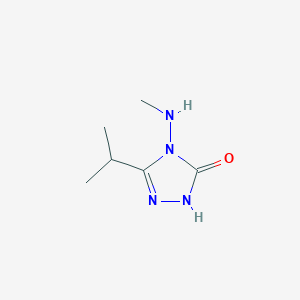
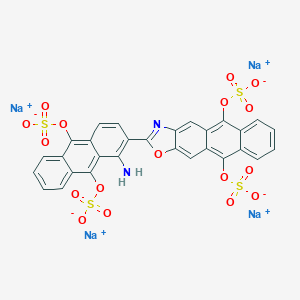
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)


![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
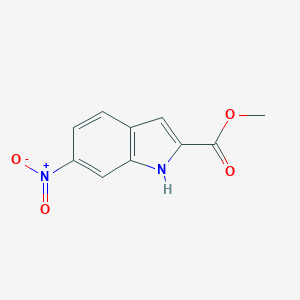



![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
